(4R)-2-phenylthiazolidine-4-carboxylic acid

Overview

Description

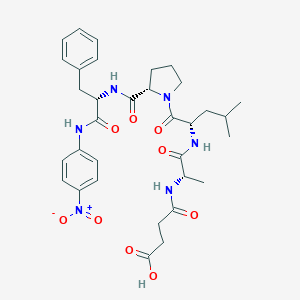

“(4R)-2-phenylthiazolidine-4-carboxylic acid” is a chemical compound with the molecular formula C10H11NO2S and a molecular weight of 209.27 . It is a white solid at room temperature .

Synthesis Analysis

The synthesis of “this compound” can be achieved through a reaction involving L-cysteine hydrochloride, sodium hydroxide, and benzaldehyde . Sodium hydroxide pellets are added to a solution of L-cysteine hydrochloride monohydrate in water. After complete dissolution, ethanol and benzaldehyde are added successively, and the mixture is stirred for 3 hours at room temperature. The resulting precipitate is filtered, washed with water, and dried under vacuum to yield the desired compound .Molecular Structure Analysis

The IUPAC name for this compound is (4R)-2-phenyl-1,3-thiazolidine-4-carboxylic acid . The InChI code is 1S/C10H11NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-5,8-9,11H,6H2,(H,12,13)/t8-,9?/m0/s1 .Physical And Chemical Properties Analysis

“this compound” is a white solid at room temperature . The compound’s storage temperature is room temperature .Scientific Research Applications

Chemical Synthesis and Epimerization Studies:

- (4R)-2-phenylthiazolidine-4-carboxylic acid and its derivatives have been studied for their behavior in chemical reactions, including epimerization at the C-2 position in neutral, protic solvents and the formation of acetyl derivatives with distinct stereochemistry (Nagasawa, Goon, & Shirota, 1981).

Reactivity and Munchnone Formation:

- The compound's reactivity was explored through the generation of 3‐carbethoxy‐5‐phenyl‐5H,7H‐thiazolo[3,4‐c]oxazol‐4‐ium‐1‐olate from (2R,4R)-N-ethoxyoxalyl-2-phenylthiazolidine-4-carboxylic acid. This highlights its potential in creating unique molecular structures (Melo et al., 2004).

Synthesis Techniques and Microwave Irradiation:

- The synthesis of 2—phenylthiazolidine—4—carboxylic acid using microwave irradiation showcases the feasibility of microwave technology in producing optically active compounds, also emphasizing its simplicity and efficiency (Gao Wen-xiu, 2007).

Applications in Intramolecular Cycloaddition:

- Research on (2R,4R)-N-Acyl-2-phenylthiazolidine-4-carboxylic acids led to the synthesis of new 1H-pyrrolo[1,2-c]thiazole derivatives through intramolecular 1,3-dipolar cycloaddition. This demonstrates the compound's utility in creating novel chemical structures (Melo et al., 1999).

Chiral Heterocycles Development:

- Development of new chiral five-membered heterocycles, including derivatives of this compound, has applications in analytical separation and optical resolution of racemic carboxylic acids and amino acids (Nagao et al., 1985).

Antibacterial Activity:

- Derivatives of 2-phenylthiazolidine-4-carboxylic acid were synthesized and exhibited notable antibacterial activities against various bacterial strains, highlighting their potential in medical applications (Song et al., 2009).

Proline Analogues and Rotational Barriers:

- Studies on rotational barriers of proline analogues, including this compound, contribute to a deeper understanding of protein folding and stability, impacting biochemical research (Kern, Schutkowski, & Drakenberg, 1997).

Cosmetic Applications:

- Research on derivatives of this compound demonstrated their potential skin-protective effects against ultraviolet exposure, suggesting their use in cosmetic products (Kim et al., 2017).

Pharmaceutical Synthesis:

- The compound played a role in the high-yield synthesis of D-ribo-phytosphingosine, a bioactive molecule, indicating its utility in pharmaceutical chemistry (Lombardo et al., 2006).

Safety and Hazards

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been found to interact with various enzymes and receptors in the body . For instance, lipoic acid, a compound with a similar structure, has been found to target histone deacetylases (HDACs), which play a crucial role in regulating gene expression .

Mode of Action

These interactions could lead to changes in the conformation or activity of the target molecules, thereby influencing various biological processes .

Biochemical Pathways

For example, α-ketoglutarate, a key intermediate in the tricarboxylic acid (TCA) cycle, is involved in numerous metabolic processes, including energy production, amino acid metabolism, and genetic modification .

Pharmacokinetics

Similar compounds, such as 4r-cembranoid, have been found to cross the blood-brain barrier and concentrate in the brain, suggesting potential neuroprotective effects .

Result of Action

Similar compounds have been found to exhibit neuroprotective activity, suggesting potential benefits in neurological disorders .

Action Environment

The action of (4R)-2-phenylthiazolidine-4-carboxylic acid can be influenced by various environmental factors. For instance, the pH, temperature, and ionic strength of the environment can affect the stability of the compound and its interactions with target molecules. Additionally, the presence of other molecules in the environment, such as proteins or lipids, can also influence the compound’s action .

properties

IUPAC Name |

(4R)-2-phenyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-5,8-9,11H,6H2,(H,12,13)/t8-,9?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDYQBFYMBALBY-IENPIDJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(S1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451723 | |

| Record name | (4R)-2-phenyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

196930-46-8 | |

| Record name | (4R)-2-phenyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate](/img/structure/B178864.png)

![3-Bromo-7,12-diphenylbenzo[k]fluoranthene](/img/structure/B178900.png)

![3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B178903.png)